ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate
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Overview
Description
Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate is a complex organic compound with a unique structure that combines elements of thiazole and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a thiazole derivative with a purine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-2,4-dioxo-pyrrolidine-3-carboxylate: Shares a similar ester functional group but differs in the ring structure.
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: Contains a similar dioxo structure but with different substituents.
Uniqueness
Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate is unique due to its combined thiazole and purine rings, which confer specific chemical properties and potential biological activities not found in simpler compounds .
Properties
IUPAC Name |
ethyl 2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-7(17)6-16-10(18)8-9(14(2)12(16)19)13-11-15(8)4-5-21-11/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVPHOBBCVPZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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